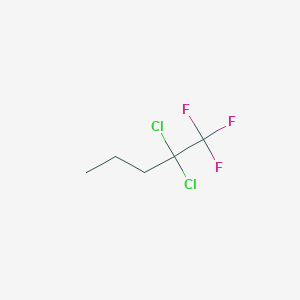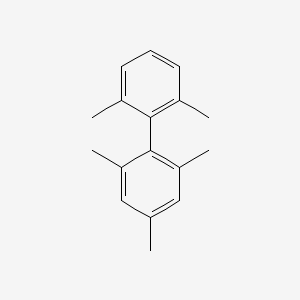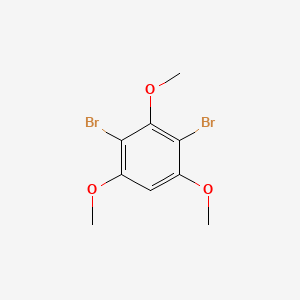
2,4-Dibromo-1,3,5-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Br2O3. It is a derivative of trimethoxybenzene, where two hydrogen atoms are replaced by bromine atoms at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1,3,5-trimethoxybenzene typically involves the bromination of 1,3,5-trimethoxybenzene. One common method is to react 1,3,5-trimethoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Applications De Recherche Scientifique
2,4-Dibromo-1,3,5-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1,3,5-trimethoxybenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tribromo-2,4,6-trimethoxybenzene
- 1,3,5-Trichloro-2,4,6-trimethoxybenzene
- 1,3,5-Trimethoxybenzene
Uniqueness
2,4-Dibromo-1,3,5-trimethoxybenzene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties compared to other brominated or chlorinated derivatives. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .
Propriétés
Numéro CAS |
5876-90-4 |
|---|---|
Formule moléculaire |
C9H10Br2O3 |
Poids moléculaire |
325.98 g/mol |
Nom IUPAC |
2,4-dibromo-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Br2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3 |
Clé InChI |
YQOQWFZLXJSWSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1Br)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


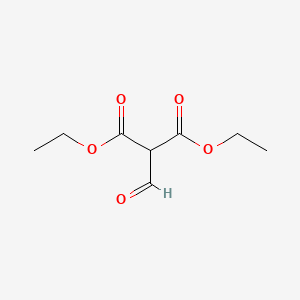
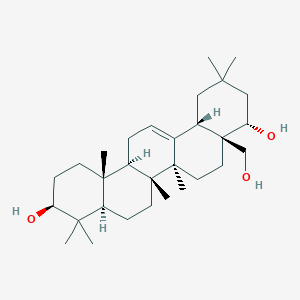
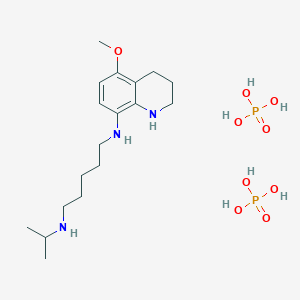
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
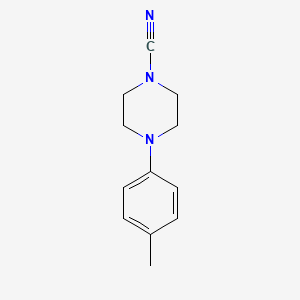

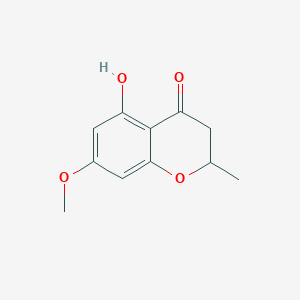
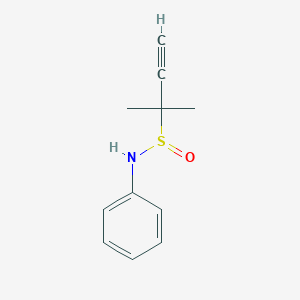
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
